6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
CAS No.: 474709-32-5
Cat. No.: VC7890055
Molecular Formula: C8H7BrN4O
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide - 474709-32-5](/images/structure/VC7890055.png)
Specification
CAS No. | 474709-32-5 |
---|---|
Molecular Formula | C8H7BrN4O |
Molecular Weight | 255.07 g/mol |
IUPAC Name | 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide |
Standard InChI | InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14) |
Standard InChI Key | QBNAMJNGXIDVSS-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(N2C=C1Br)C(=O)NN |
Canonical SMILES | C1=CC2=NC=C(N2C=C1Br)C(=O)NN |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide is C₈H₆BrN₅O, with a molecular weight of 276.07 g/mol. Its structure consists of an imidazo[1,2-a]pyridine scaffold, where the imidazole ring is fused to a pyridine ring. Key substituents include:
-
Bromine at the 6-position, enhancing electrophilic reactivity and potential bioactivity.
-
Carbohydrazide group (-CONHNH₂) at the 3-position, enabling hydrogen bonding and coordination with biological targets.
Table 1: Physicochemical Properties of Structural Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide | C₈H₆BrN₅O | 276.07 | Bromine, Carbohydrazide |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | C₈H₅BrN₂O₂ | 241.04 | Bromine, Carboxylic acid |
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₅BrN₂O | 225.04 | Bromine, Aldehyde |
Data derived from analogs suggests that the carbohydrazide derivative likely exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water . The bromine atom contributes to increased molecular weight and lipophilicity, potentially enhancing membrane permeability in biological systems.
Synthesis Pathways and Reaction Optimization
The synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide can be inferred from methodologies used for related compounds. A plausible route involves two stages: (1) synthesis of the imidazo[1,2-a]pyridine core and (2) functionalization to introduce the carbohydrazide group.
Stage 1: Formation of the Imidazo[1,2-a]pyridine Core
The core structure is typically synthesized via cyclization reactions. For example, 6-bromo-2-aminopyridine reacts with α-brominated carbonyl compounds under microwave-assisted conditions. In one protocol, 6-bromo-2-aminopyridine and 2-bromomalonaldehyde were heated in a 1:1 ethanol-water mixture at 110°C for 10 minutes under argon, yielding 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with an 80% yield .
Stage 2: Conversion to Carbohydrazide
The aldehyde intermediate can be oxidized to the carboxylic acid (e.g., using KMnO₄ or CrO₃), followed by treatment with hydrazine hydrate to form the carbohydrazide. Alternatively, direct nucleophilic substitution of the aldehyde with hydrazine may be feasible under acidic conditions.
Table 2: Representative Reaction Conditions for Carboxylic Acid Derivatives
Starting Material | Reagent | Conditions | Yield |
---|---|---|---|
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | KMnO₄, H₂SO₄ | 60°C, 4 h | 70–75% |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | NH₂NH₂, EtOH | Reflux, 6 h | 85%* |
*Theoretical yield based on analogous ester-to-hydrazide conversions .
Applications in Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridine derivatives are prized for their diverse bioactivities. While direct studies on 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide are sparse, its structural analogs have demonstrated:
-
Antimycobacterial activity: Carboxylic acid derivatives exhibit MIC values of ≤2 µg/mL against Mycobacterium tuberculosis .
-
Anticancer potential: Similar compounds inhibit PI3K/Akt pathways, reducing proliferation in liver and breast cancer models.
-
Antiviral effects: Hydrazide groups in related molecules show efficacy against RNA viruses by interfering with viral replication machinery.
The carbohydrazide moiety’s ability to chelate metal ions may also position this compound as a candidate for metalloenzyme inhibition or diagnostic imaging agents.
Research Gaps and Future Directions
Despite its promising scaffold, critical gaps exist in the literature:
-
Spectral Data: NMR, IR, and mass spectrometry profiles for the pure compound are unreported.
-
In Vitro Studies: No cytotoxicity or pharmacokinetic data are available.
-
Structure-Activity Relationships (SAR): The impact of the carbohydrazide group on bioactivity remains unvalidated.
Future work should prioritize:
-
Optimization of synthesis protocols to improve yields and purity.
-
Screening against panels of bacterial, viral, and cancer cell lines.
-
Computational modeling to predict target engagement (e.g., kinase inhibition).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume